![molecular formula C17H19N3O3 B2746114 1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide CAS No. 1334030-61-3](/img/structure/B2746114.png)
1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide
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Overview
Description
1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
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Biological Activity
1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: C13H14N2O2. Its structure includes a piperidine ring, a cyano group, and an enoyl moiety, which contribute to its biological properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit notable antimicrobial properties. For instance, a related compound showed a minimum inhibitory concentration (MIC) of 4 μg/mL against Mycobacterium tuberculosis . This suggests that modifications to the piperidine structure can enhance antimicrobial efficacy.
Anticancer Activity
The compound has been investigated for its anticancer potential. A review highlighted that similar piperidine derivatives exhibit cytotoxic activity against various cancer cell lines. For example, compounds with methoxy substitutions demonstrated significant inhibition of cell proliferation in breast cancer models . The mechanism appears to involve apoptosis induction and cell cycle arrest.
Enzyme Inhibition
This compound has been shown to inhibit key enzymes involved in cancer progression. In particular, it targets dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . This inhibition is crucial for developing effective anticancer therapies.
Study 1: Antimicrobial Efficacy
A study focused on the synthesis and biological evaluation of piperidine derivatives revealed that the compound exhibited significant activity against resistant strains of bacteria. The MIC values ranged from 0.5 to 4 μg/mL, indicating potent efficacy compared to traditional antibiotics .
Study 2: Anticancer Properties
In vitro studies on breast cancer cell lines showed that the compound induced apoptosis in a dose-dependent manner. The IC50 values were reported as low as 10 μM, demonstrating its potential as an effective anticancer agent . Further investigations are warranted to explore its mechanisms at the molecular level.
Data Tables
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine core with a cyano group and a methoxyphenyl moiety, which contributes to its biological activity. Its structure can be represented as follows:
- IUPAC Name : 1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide
- Molecular Formula : C₁₈H₁₈N₄O₃
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit anticancer properties. The presence of the cyano and methoxy groups may enhance the compound's ability to inhibit cancer cell proliferation. A study demonstrated that derivatives of piperidine compounds showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects through apoptosis induction or cell cycle arrest mechanisms .
Antimicrobial Properties
Piperidine derivatives have been explored for their antimicrobial activities. The compound's structure may allow it to interact with bacterial membranes or inhibit key metabolic pathways in pathogens. In vitro studies have shown that certain piperidine-based compounds possess activity against Gram-positive and Gram-negative bacteria, indicating potential for developing new antimicrobial agents .
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes implicated in disease pathways. For instance, studies on related compounds have demonstrated inhibition of serine proteases and other enzymes involved in inflammatory processes. This suggests that this compound could be investigated for its effects on enzyme activity in various biochemical assays .
Case Studies and Research Findings
Properties
IUPAC Name |
1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-23-15-6-2-4-12(9-15)8-14(10-18)17(22)20-7-3-5-13(11-20)16(19)21/h2,4,6,8-9,13H,3,5,7,11H2,1H3,(H2,19,21)/b14-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUMMMVICQYCQ-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C(=O)N2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C(/C#N)\C(=O)N2CCCC(C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.